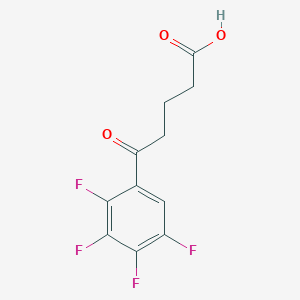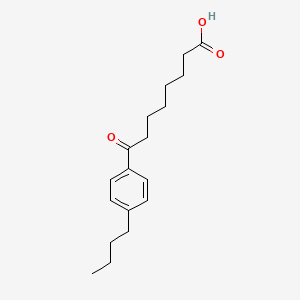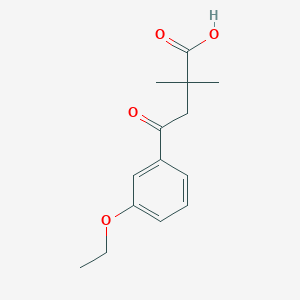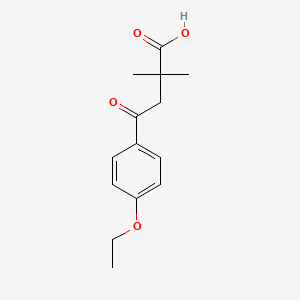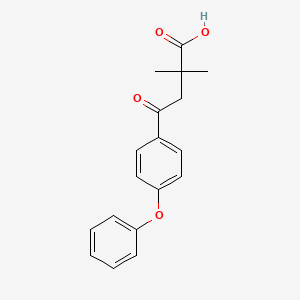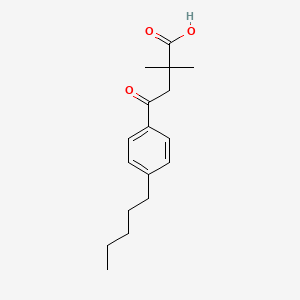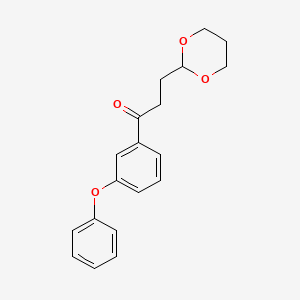
3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, attached to a propiophenone group through a carbon atom . Propiophenones are a type of aromatic ketone, and they are often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone” would likely be characterized by the presence of a 1,3-dioxane ring attached to a propiophenone group. The 1,3-dioxane ring is a six-membered ring with two oxygen atoms and four carbon atoms . The propiophenone group consists of a phenyl ring (a six-membered carbon ring with alternating double bonds) attached to a carbonyl group (a carbon double-bonded to an oxygen) and a methyl group (a carbon single-bonded to three hydrogens) .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone” would depend on its specific structure. For instance, similar compounds like “3-(1,3-Dioxan-2-yl)propionic acid” have a molecular weight of 160.17 and are solid at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- Research demonstrates the involvement of compounds like 3-(1,3-Dioxan-2-YL)-3'-phenoxypropiophenone in various chemical reactions and syntheses. For instance, studies illustrate the reaction of alkyl propiolates with aminophenols or hydroxyphenols in the presence of Ph3P, leading to the formation of compounds such as methyl 2-(1,3-benzodioxol-2-yl)acetate or 3-(1-phenylmethylidene)-1,4-benzodioxin-2-one (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Polymer Research and Antioxidant Properties
- Compounds like this compound are investigated for their potential in enhancing the properties of polymers. Research indicates the use of similar compounds in improving the thermal-oxidative stability of polypropylene, showcasing the relevance in materials science and engineering (Tang, Liu, Lu, Ding, Wang, Gao, Zhang, & Yang, 2017).
Pharmaceutical and Therapeutic Research
- In the pharmaceutical domain, derivatives of compounds similar to this compound are synthesized and studied for their structural properties and potential therapeutic applications. For instance, studies on the synthesis and structural investigations of novel 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives reveal interesting fluorescence properties, indicating their potential in biomedical applications (Gaina, Gál, Mătărângă-Popa, Porumb, Nicolescu, Cristea, & Silaghi-Dumitrescu, 2012).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with the endocannabinoid system, specifically the fatty acid amide hydrolase (faah) enzyme .
Biochemical Pathways
The endocannabinoid system, which includes FAAH, plays a crucial role in various physiological processes such as appetite, cognition, anxiety, mood, and pain . By inhibiting FAAH and increasing endocannabinoid levels, this compound could potentially affect any of these processes.
Pharmacokinetics
The compound’s predicted boiling point is 3406±170 °C, and its predicted density is 1090±006 g/cm3 . These properties could influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific endocannabinoid system pathways it affects. For instance, FAAH inhibitors have been shown to produce antidepressant-like activity in animal models .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone plays a significant role in biochemical reactions, particularly in the formation of stable cyclic acetals. It interacts with various enzymes and proteins, including those involved in the acetalization of carbonyl compounds. The compound’s stability against nucleophiles and bases makes it a valuable reagent in organic synthesis . Additionally, it has been shown to interact with Lewis acid catalysts, enhancing its reactivity in specific biochemical pathways .
Cellular Effects
The effects of 3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. Studies have demonstrated that the compound can affect cellular metabolism, leading to changes in metabolic flux and metabolite levels
Molecular Mechanism
At the molecular level, 3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression and cellular function . The compound’s ability to form stable cyclic acetals with carbonyl compounds is a key aspect of its molecular mechanism, providing stability and reactivity in various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature .
Dosage Effects in Animal Models
The effects of 3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses can lead to toxic or adverse effects . Understanding the dosage effects is crucial for developing safe and effective applications in biomedical research.
Metabolic Pathways
3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the body . The compound’s impact on metabolic flux and metabolite levels highlights its potential role in regulating biochemical processes and cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 3-(1,3-Dioxan-2-YL)-3’-phenoxypropiophenone is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions .
Propiedades
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c20-18(10-11-19-21-12-5-13-22-19)15-6-4-9-17(14-15)23-16-7-2-1-3-8-16/h1-4,6-9,14,19H,5,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXJVACXQVQLQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646085 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-phenoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898782-88-2 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-phenoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(N,N-Diethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1360718.png)
![6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1360719.png)
